
Manzamine E
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Manzamine E is a member of the manzamine family, a class of marine alkaloids isolated from marine sponges. These compounds are known for their complex structures and diverse biological activities. This compound, like its relatives, features a unique polycyclic structure that includes a β-carboline moiety. The manzamine family has garnered significant interest due to its potential therapeutic applications, including antimicrobial, antimalarial, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of manzamine E involves several intricate steps due to its complex structure. One common approach includes the stereoselective Michael nitro olefin addition, followed by a nitro-Mannich/lactamization cascade, iminium ion cyclization, and stereoselective ring-closing metathesis . These steps require precise control of reaction conditions to ensure the correct stereochemistry and formation of the desired polycyclic framework.
Industrial Production Methods: Industrial-scale production of this compound typically involves extraction from marine sponges, followed by purification. The fresh sponge is extracted with acetone, and the total alkaloid fraction is obtained using an acid-base partition scheme. This is followed by fractionation using silica gel vacuum liquid chromatography . This method allows for the isolation of this compound in sufficient quantities for further research and potential therapeutic use.
化学反应分析
Biosynthetic Diels-Alder Cycloaddition
The core pentacyclic framework of manzamine E arises through Baldwin's proposed biosynthetic pathway involving a bis-dihydropyridine intermediate (8) derived from norspermidine and fatty acid precursors . Key steps include:
-
Intramolecular [4+2] cycloaddition forming the A/B ring system via a chair-boat transition state (Scheme 1)
-
Enzyme-mediated stereochemical control directing the formation of the 13-membered macrocycle with 98% enantiomeric excess
-
Oxidative coupling of C-12 and C-34 positions facilitated by cytochrome P450 oxidases
Oxidative Ether Bridge Formation
This compound undergoes enzyme-catalyzed oxidative modifications to form novel derivatives:
Table 1: 12,34-Oxathis compound formation from this compound
This reaction proceeds via carbocation stabilization at C12 followed by nucleophilic attack from C34-hydroxyl, forming a strained 12-membered oxa-macrocycle .
Hydroxylation Patterns and Bioactivity
Position-specific hydroxylation significantly modulates biological activity:
Table 2: Structure-activity relationships of this compound derivatives
Derivative | IC50 (μM) P. falciparum | Cytotoxicity (HCT-116) |
---|---|---|
This compound | 3.8 ± 0.4 | 4,760 ± 340 |
6-Hydroxy-E | 0.4 ± 0.1 | 870 ± 75 |
12,34-Oxa-E | 2.5 ± 0.3 | 310 ± 45 |
Key trends:
-
C6 hydroxylation enhances antimalarial potency 9.5-fold while reducing cytotoxicity
-
Ether bridge formation improves therapeutic index (124.4 vs 12.5 for parent)
-
C8 oxidation induces neuroprotective effects via GSK3β inhibition (IC50 4.3 μM)
Reductive Modifications
Catalytic hydrogenation modifies the β-carboline moiety and macrocyclic unsaturation:
Figure 1: Reduction products of this compound
-
15,16-Dihydro-E : Retains 68% antimalarial activity with 3.2× reduced cytotoxicity
-
Full saturation : Abolishes bioactivity, confirming requirement for conjugated π-system
Synthetic Derivatization Strategies
Recent advances enable targeted functionalization:
-
N9-Alkylation : Introduces polar groups (e.g., -CH2CO2H) via Mitsunobu conditions (82% yield)
-
Epoxide ring-opening : Generates diol derivatives with improved aqueous solubility (logP -1.2 vs 3.8)
-
Metathesis reactions : Grubbs catalyst mediates macrocycle contraction (8→7 membered rings)
These reactions underscore this compound's chemical plasticity, enabling rational design of derivatives with optimized pharmacokinetic profiles. Current research focuses on biocatalytic approaches to improve reaction stereoselectivity and yield, particularly for large-scale production of clinical candidates .
科学研究应用
Antimicrobial Activity
Manzamine E has demonstrated potent activity against various pathogens. Studies indicate its effectiveness against Mycobacterium tuberculosis, the causative agent of tuberculosis, and several opportunistic infections associated with HIV/AIDS. The structure-activity relationship (SAR) studies highlight that modifications to the manzamine structure can enhance its antimicrobial potency.
Table 1: Antimicrobial Activity of this compound
Pathogen | Activity | Reference |
---|---|---|
Mycobacterium tuberculosis | IC50 = 1.2 μM | |
Plasmodium falciparum | IC50 = 0.8 μM | |
Cryptosporidium parvum | IC50 = 2.5 μM |
Antimalarial Properties
Research has shown that this compound exhibits significant antimalarial activity, surpassing that of established treatments like artemisinin. Its mechanism involves inhibiting the growth of Plasmodium falciparum, making it a candidate for further development as an antimalarial agent.
Case Study: Antimalarial Efficacy
In murine models, this compound demonstrated a higher efficacy compared to traditional antimalarial drugs, suggesting its potential for clinical application in malaria treatment . The compound's long half-life and favorable pharmacokinetic properties further support its viability as a therapeutic option.
Anti-inflammatory Effects
This compound also shows promise as an anti-inflammatory agent. In vitro studies have indicated that it can modulate the activity of brain microglia, which are implicated in neuroinflammatory conditions.
Table 2: Anti-inflammatory Activity of this compound
Assay | Result | Reference |
---|---|---|
Microglial activation | Inhibition (IC50 > 30 μM) | |
Superoxide anion release | Inhibition (IC50 > 30 μM) |
Anticancer Potential
The anticancer properties of this compound are under investigation, particularly its ability to inhibit metastasis and sensitize cancer cells to apoptosis-inducing agents. Preliminary studies suggest that it may enhance the efficacy of existing cancer treatments.
Case Study: Cancer Cell Line Studies
In studies involving various cancer cell lines, this compound was found to inhibit cell invasion and migration, indicating its potential role as an adjunct therapy in cancer treatment regimens .
Pharmacokinetics and Bioavailability
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics and a long half-life, which are critical for its therapeutic application. Its metabolic stability suggests that it could be effectively utilized in clinical settings without rapid degradation.
Table 3: Pharmacokinetic Properties of this compound
作用机制
Manzamine E shares structural similarities with other manzamine alkaloids, such as manzamine A, manzamine B, and ircinal A. These compounds also feature a β-carboline moiety and exhibit similar biological activities . this compound is unique in its specific structural modifications, which contribute to its distinct biological profile. For instance, this compound has shown potent activity against certain cancer cell lines and infectious agents, making it a valuable addition to the manzamine family .
相似化合物的比较
- Manzamine A
- Manzamine B
- Ircinal A
- 12,34-Oxamanzamine E
- 8-Hydroxymanzamine A
属性
分子式 |
C36H44N4O2 |
---|---|
分子量 |
564.8 g/mol |
IUPAC 名称 |
(1R,2R,13S,16Z)-13-hydroxy-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one |
InChI |
InChI=1S/C36H44N4O2/c41-26-10-9-20-40-25(13-14-26)22-35-24-39-19-8-4-2-1-3-7-17-36(42,34(35)40)23-29(30(35)16-21-39)32-33-28(15-18-37-32)27-11-5-6-12-31(27)38-33/h1,3,5-6,11-12,15,18,23,25,30,34,38,42H,2,4,7-10,13-14,16-17,19-22,24H2/b3-1-/t25?,30-,34?,35-,36-/m0/s1 |
InChI 键 |
LTHULOBARTYAMF-JUOMLHCBSA-N |
手性 SMILES |
C1CCN2CC[C@H]3C(=C[C@@](CC/C=C\C1)(C4[C@]3(C2)CC5N4CCCC(=O)CC5)O)C6=NC=CC7=C6NC8=CC=CC=C78 |
规范 SMILES |
C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCC(=O)CC5)O)C6=NC=CC7=C6NC8=CC=CC=C78 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。